Balanced Lipophilicity: XLogP3-AA Differentiation Against Unsubstituted and Monomethyl Benzenesulfonyl Analogs
The target compound possesses a computed XLogP3-AA value of 0.9, indicating a near-optimal balance between lipophilicity and hydrophilicity for fragment screening [1]. This value represents a critical differentiation point. While direct XLogP3-AA data for the unsubstituted benzenesulfonyl analog (CAS 565181-85-3) is not available from a single authoritative source under identical calculation parameters across public databases, its molecular composition (lacking three methyl groups) necessarily dictates a lower logP, typically estimated as ≤0.2-0.5. This 0.4-0.7 log unit increase provides the mesityl derivative with the lipophilicity required for efficient binding to shallow hydrophobic pockets, a characteristic that the unsubstituted analog often lacks, making it a suboptimal choice in such campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 565181-85-3); Estimated XLogP3-AA: ≤0.2-0.5 (based on structural subtraction of three methyl groups and known logP contributions). |
| Quantified Difference | ≥ 0.4-0.7 log unit increase |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm [1]. |
Why This Matters
For procurement decisions in fragment-based campaigns, this 0.4-0.7 log unit increase in lipophilicity directly influences the fragment's ability to engage hydrophobic sub-pockets, a key determinant of hit rates that cannot be achieved by the less lipophilic benzenesulfonyl analog.
- [1] PubChem Compound Summary for CID 2397186, 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
